

1,2-diiodobenzene molecular weight and formula

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1,2-Diiodobenzene

Cat. No.: B1346971

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An In-depth Technical Guide to **1,2-Diiodobenzene** for Researchers and Drug Development Professionals

This guide provides a comprehensive overview of **1,2-diiodobenzene**, a versatile reagent in organic synthesis, with a focus on its chemical properties, applications in forming reactive intermediates, and its role in the synthesis of complex molecules relevant to drug discovery.

Core Properties of 1,2-Diiodobenzene

1,2-Diiodobenzene is a halogenated monoaromatic compound valued for its utility in a range of chemical transformations. Its two iodine atoms are excellent leaving groups, making it a key precursor for cross-coupling reactions and the formation of highly reactive intermediates such as benzyne.

Physicochemical and Identification Data

The fundamental properties of **1,2-diiodobenzene** are summarized below. These data are critical for its proper handling, storage, and application in experimental setups.

Property	Value
Chemical Formula	C ₆ H ₄ I ₂ [1][2][3]
Molecular Weight	329.90 g/mol [1][3][4]
CAS Number	615-42-9[1][3][4]
Appearance	Liquid[1], Dark yellow liquid[5]
Density	2.524 g/mL at 25 °C[2][4][6]
Boiling Point	152 °C at 15 mmHg[2][4][6]
Refractive Index (n _{20/D})	1.718[2][4][6]
Flash Point	113 °C (235.4 °F) - closed cup[4]
Solubility	Slightly miscible with water[2][6]
Storage Temperature	2-8°C[4]

Key Applications in Synthesis

1,2-diiodobenzene is a valuable starting material in pharmaceutical synthesis and drug discovery. The two iodine atoms serve as effective leaving groups in various cross-coupling reactions, which are essential for creating the carbon-carbon and carbon-heteroatom bonds that form the complex backbones of many modern drugs[7].

A significant application of **1,2-diiodobenzene** is its use as a photochemical precursor for benzyne, a highly reactive intermediate[8]. The photolysis of **1,2-diiodobenzene** offers a clean method for generating benzyne, which can then be trapped in situ to construct complex polycyclic and heterocyclic systems.

Experimental Protocol: Photochemical Generation and Trapping of Benzyne

This protocol details the generation of benzyne from **1,2-diiodobenzene** via photolysis and its subsequent trapping with a diene, such as tetraphenylcyclopentadienone. This experiment demonstrates a key synthetic utility of **1,2-diiodobenzene**.

Objective: To synthesize a polycyclic aromatic compound via a [4+2] cycloaddition reaction between in situ generated benzyne and a trapping agent.

Materials:

- **1,2-Diiodobenzene** (98%)[4]
- Tetraphenylcyclopentadienone (trapping agent)
- Benzene (solvent)
- High-pressure mercury lamp (or suitable UV source)
- Quartz reaction vessel
- Magnetic stirrer and stir bar
- Inert atmosphere setup (Nitrogen or Argon)

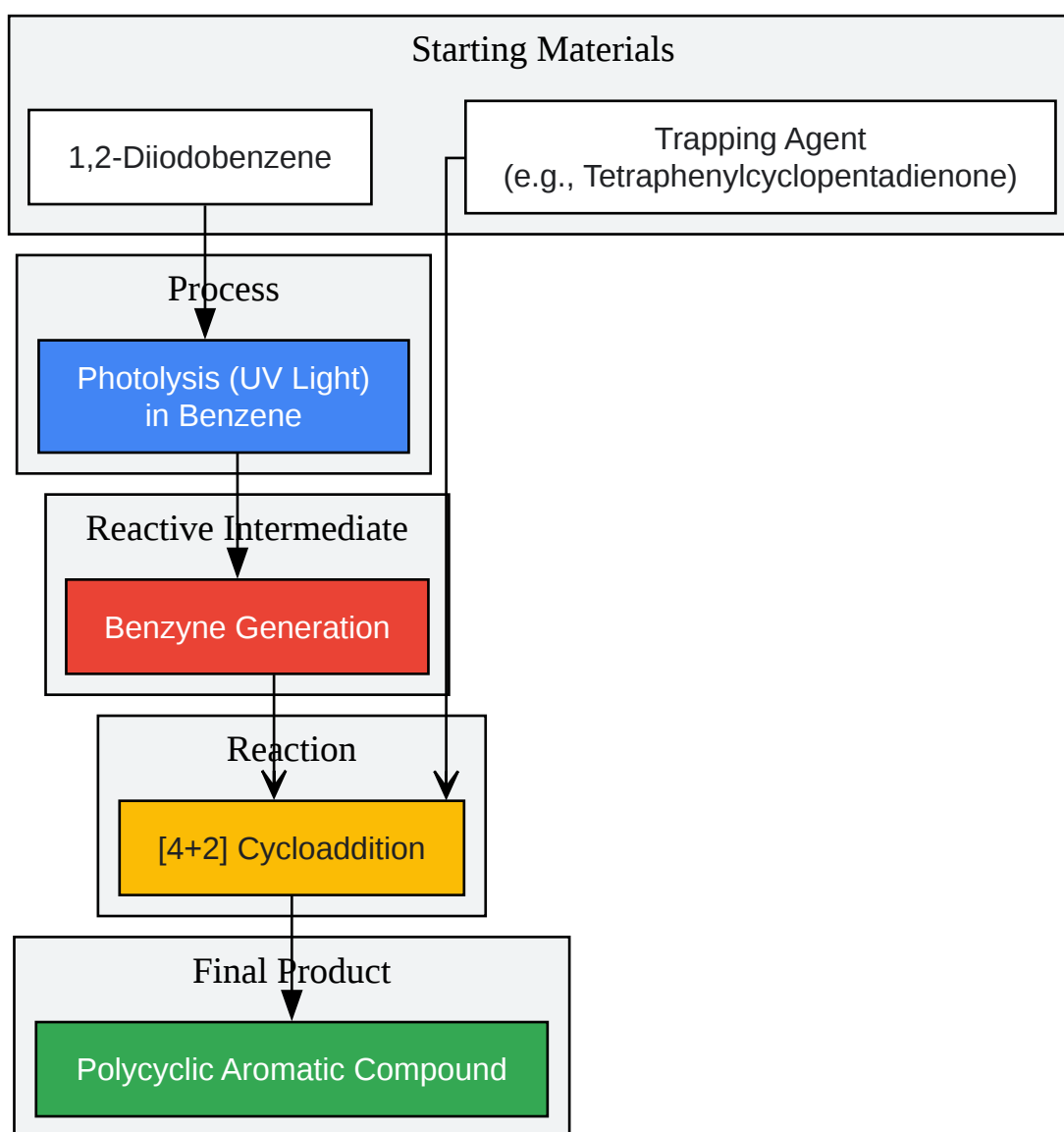
Methodology:

- **Reaction Setup:** In a quartz reaction vessel equipped with a magnetic stir bar, dissolve tetraphenylcyclopentadienone and a molar excess of **1,2-diiodobenzene** in dry, degassed benzene.
- **Inert Atmosphere:** Purge the reaction vessel with an inert gas (e.g., Nitrogen) for 15-20 minutes to remove oxygen, which can quench the excited state and lead to side reactions. Seal the vessel.
- **Photolysis:** Place the reaction vessel in a suitable photochemical reactor and irradiate with a high-pressure mercury lamp. Maintain vigorous stirring throughout the reaction. The progress of the reaction can be monitored by the disappearance of the deep color of the tetraphenylcyclopentadienone.
- **Work-up:** Once the reaction is complete (as indicated by TLC or color change), turn off the lamp and allow the vessel to cool to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.

- Purification: The crude product is then purified using column chromatography on silica gel, eluting with a suitable solvent system (e.g., a hexane/ethyl acetate gradient) to isolate the desired cycloadduct.
- Characterization: Confirm the structure of the purified product using standard analytical techniques, such as ^1H NMR, ^{13}C NMR, and mass spectrometry.

Visualization of Synthetic Pathway

The following diagrams illustrate the logical workflow for the generation of benzyne from **1,2-diiodobenzene** and its subsequent reaction.



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Caption: Workflow for benzyne generation and trapping.



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Caption: Experimental workflow for benzyne synthesis.

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- To cite this document: BenchChem. [1,2-diiodobenzene molecular weight and formula]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1346971#1-2-diiodobenzene-molecular-weight-and-formula]

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